molecular formula C7H9F2N3 B1412713 3-(1,1-Difluoropropyl)pyrazin-2-amine CAS No. 2088945-80-4

3-(1,1-Difluoropropyl)pyrazin-2-amine

Cat. No.: B1412713
CAS No.: 2088945-80-4
M. Wt: 173.16 g/mol
InChI Key: GFXNWYCDAPRRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1,1-Difluoropropyl)pyrazin-2-amine” is a chemical compound with the molecular formula C7H9F2N3. It has a molecular weight of 173.16 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a 1,1-difluoropropyl group and an amine group . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Peptidomimetics Incorporation : Amino acid-derived cyclic acyl amidines have been synthesized for use in beta-strand peptidomimetics. These compounds incorporate amino acid analogues based on the 4,5-dihydro-2(3H)-pyrazinone ring system, indicating the utility of pyrazin-2-amine derivatives in developing protease-resistant ligands for protein-interaction domains (Hammond & Bartlett, 2007).

  • Optoelectronic Materials Development : Pyrazine derivatives, including structures related to 3-(1,1-Difluoropropyl)pyrazin-2-amine, have been synthesized for their applications in organic optoelectronic materials. The regio-selective amination methods developed offer potential in creating materials for optoelectronic applications with improved optical and thermal properties (Meti et al., 2017).

Biological and Pharmaceutical Applications

  • Anticancer Agents : Pyrazin-2-amine derivatives have been explored for their potential as anticancer agents. The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, through reactions of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, showed inhibitory effects on A549 lung cancer cell growth. This highlights the compound's potential in chemotherapy (Zhang et al., 2008).

  • Antibacterial Activity : The design and synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives have shown antibacterial activity. These derivatives, synthesized from 3-amino-1,1,1-trifluoropropan-2-one hydrochloride, indicate the utility of pyrazin-2-amine derivatives in developing new antibacterial compounds (Prasad, 2021).

Chemical Industry Applications

  • Synthetic Intermediates : Secondary amines bearing a heteroaryl scaffold, similar to this compound, have found use as basic intermediates in the chemical industry for preparing fine chemicals, pharmaceuticals, and agrochemicals. Their significant biological properties underscore their importance in various chemical syntheses and potential therapeutic applications (Paim et al., 2013).

Biochemical Analysis

Biochemical Properties

3-(1,1-Difluoropropyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can impact the expression of genes involved in oxidative stress responses and metabolic regulation, thereby influencing the overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3-(1,1-difluoropropyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c1-2-7(8,9)5-6(10)12-4-3-11-5/h3-4H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXNWYCDAPRRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN=C1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.